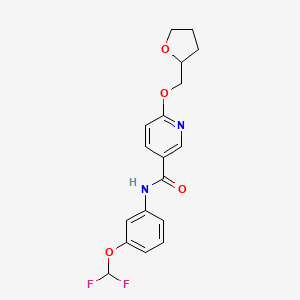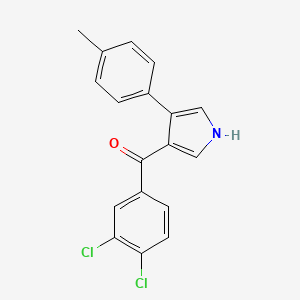
(3,4-Dichlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Dichlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Structural Analysis
Isomorphism in Heterocyclic Analogues : Research has demonstrated the synthesis and characterization of isomorphous structures related to (3,4-Dichlorophenyl)(4-(4-methylphenyl)-1H-pyrrol-3-yl)methanone, highlighting the chlorine-methyl exchange rule in small heterocyclic analogues. Such studies contribute to our understanding of structural isomorphism and disorder in organic compounds (Swamy et al., 2013).
Novel Synthesis Approaches : There have been developments in one-pot synthesis methods for pyrrole derivatives, including compounds structurally related to this compound. Such methods offer economical and efficient pathways for generating pyrrole derivatives with potential applications in various fields (Kaur & Kumar, 2018).
Crystal and Molecular Structure Analysis : The synthesis and X-ray diffraction (XRD) study of compounds related to this compound have provided insights into their crystal and molecular structures. Such analyses are crucial for understanding the physicochemical properties and potential applications of these compounds (Lakshminarayana et al., 2009).
Biological Activities
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Such compounds show promise as potential therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Antimicrobial Activity : The synthesis, molecular docking, and antimicrobial activity evaluation of certain compounds indicate potential applications in addressing microbial resistance. Research in this area contributes to the development of new drugs with improved efficacy against resistant strains (Sivakumar et al., 2021).
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO/c1-11-2-4-12(5-3-11)14-9-21-10-15(14)18(22)13-6-7-16(19)17(20)8-13/h2-10,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVPQSORJBFZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
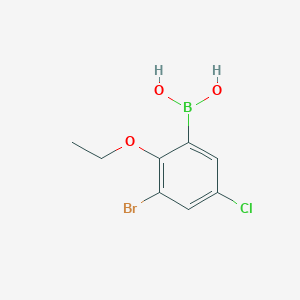
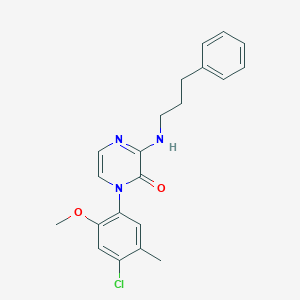

![3,4,5-trimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2625973.png)
![Ethyl 3-(4-chlorophenyl)-5-(3,5-dimethylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2625975.png)

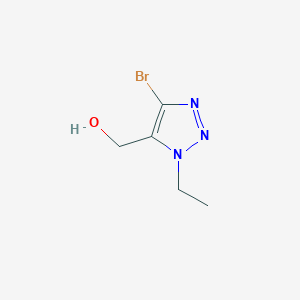
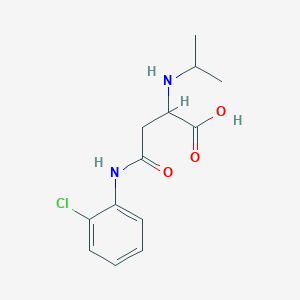
![ethyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2625982.png)

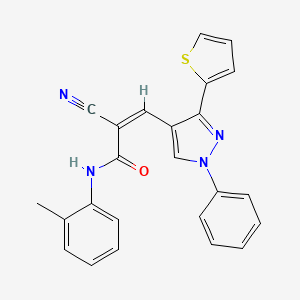
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625988.png)

